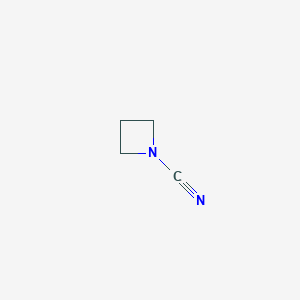
N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine is an organic compound that features a furan ring attached to a cyclohexane ring with a dimethyl substitution. This compound is of interest due to its unique structure, which combines the aromatic properties of the furan ring with the stability of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of furan-2-carboxaldehyde with 4,4-dimethylcyclohexanone in the presence of a suitable amine. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: A precursor in the synthesis of N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine.
4,4-Dimethylcyclohexanone: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: A product of the oxidation of the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring and a cyclohexane ring with dimethyl substitution. This structure imparts both aromatic and aliphatic characteristics, making it versatile for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-13(2)7-5-11(6-8-13)14-10-12-4-3-9-15-12/h3-4,9,11,14H,5-8,10H2,1-2H3 |
InChI Key |
NPGODUABKHQUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NCC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


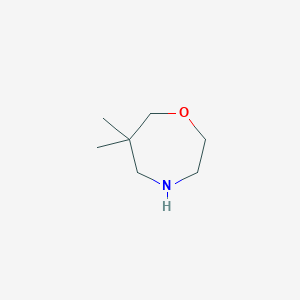
![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B13288561.png)
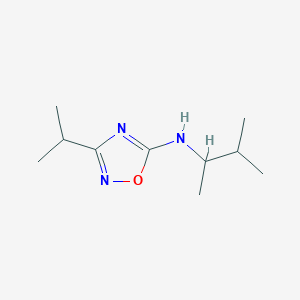
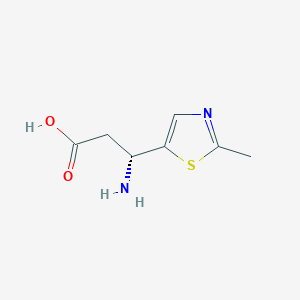
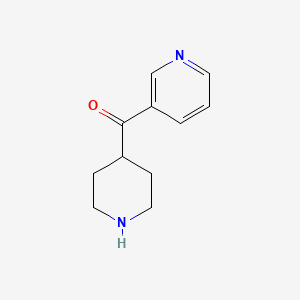
![2-Bromo-6-[(butylamino)methyl]phenol](/img/structure/B13288593.png)


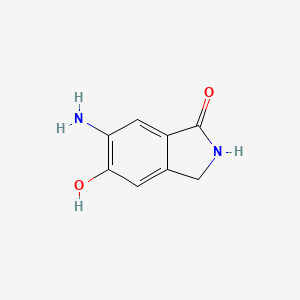
![3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13288622.png)
![1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13288623.png)
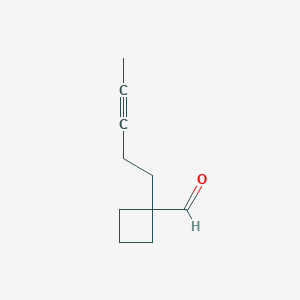
![(4S)-6-Chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B13288643.png)
